molecular formula C48H58F3N13O14 B15140554 STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA)

Cat. No.: B15140554
M. Wt: 1098.0 g/mol
InChI Key: UOCWKXCWAQALHD-XPQQALLXSA-N
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Description

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a compound that acts as a stimulator of interferon genes (STING). It is used as an active scaffold in the synthesis of immune-stimulating antibody conjugates (ISACs) and has applications in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves multiple steps, including the coupling of amino acids and polyethylene glycol (PEG) derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to achieve complete dissolution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The compound is stored at 4°C in sealed containers to prevent moisture exposure .

Chemical Reactions Analysis

Types of Reactions

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) has a wide range of scientific research applications:

    Chemistry: Used as a scaffold in the synthesis of complex molecules.

    Biology: Acts as a stimulator of interferon genes, playing a role in immune response studies.

    Medicine: Used in cancer research to develop immune-stimulating antibody conjugates.

Mechanism of Action

The compound exerts its effects by stimulating the STING pathway, which is involved in the production of interferons and other cytokines. This activation leads to an enhanced immune response, making it useful in cancer immunotherapy. The molecular targets include the STING protein and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    STING agonist-20-Ala-amide-PEG2-C2-NH2: A similar compound without the trifluoroacetate (TFA) salt.

    Other STING Agonists: Compounds like DMXAA and ADU-S100, which also target the STING pathway.

Uniqueness

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is unique due to its specific structure, which includes a polyethylene glycol (PEG) linker and an alanine amide group. This structure enhances its solubility and stability, making it more effective in certain applications compared to other STING agonists .

Properties

Molecular Formula

C48H58F3N13O14

Molecular Weight

1098.0 g/mol

IUPAC Name

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H57N13O12.C2HF3O2/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38;3-2(4,5)1(6)7/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64);(H,6,7)/b9-8+;/t25-;/m0./s1

InChI Key

UOCWKXCWAQALHD-XPQQALLXSA-N

Isomeric SMILES

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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